5-Amino-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-Amino-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a trifluoromethylphenyl substituent at the 1-position and a carboxamide group at the 4-position. Its structural uniqueness lies in the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and binding affinity compared to non-fluorinated analogs .
Properties
IUPAC Name |
5-amino-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N5O/c11-10(12,13)5-2-1-3-6(4-5)18-8(14)7(9(15)19)16-17-18/h1-4H,14H2,(H2,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWBGGVVBCRDDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)N)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
A suspension of 2-cyanoacetamide (0.15 g, 1.79 mmol) in ethanol is heated to 60°C and treated with methanolic sodium hydroxide (1.1 equivalents). After 10 minutes, 3-(trifluoromethyl)benzyl azide (0.89 mmol) is added, and the mixture is stirred at 60°C for 2 hours. Quenching with acetic acid followed by extraction with methylene chloride yields the crude triazole, which is purified via silica gel chromatography (3% methanol in methylene chloride) to afford the product in 45–60% yield.
Key Variables:
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Base Selection: Sodium hydroxide or potassium carbonate ensures deprotonation of cyanoacetamide, facilitating nucleophilic attack on the azide.
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Solvent Systems: Ethanol or dimethyl sulfoxide (DMSO) optimizes solubility and reaction kinetics.
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Temperature: Reactions conducted at 60°C balance reaction rate and byproduct formation.
Nucleophilic Substitution on Preformed Triazole Cores
An alternative route involves alkylation of a preformed 5-amino-1,2,3-triazole-4-carboxamide core with 3-(trifluoromethyl)benzyl halides. This method improves regioselectivity and reduces side reactions.
Procedure and Optimization
A solution of 5-amino-1,2,3-triazole-4-carboxamide (364 mg, 2.86 mmol) in dry dimethylformamide (DMF) is treated with sodium hydride (2.86 mmol) at 45°C for 45 minutes. 3-(Trifluoromethyl)benzyl bromide (2.49 mmol) in DMF is added dropwise, and the mixture is stirred at 45°C for 20 minutes. After quenching with glacial acetic acid and water, the precipitate is isolated via filtration and purified by column chromatography (methanol/methylene chloride) to yield 55–70% of the target compound.
Critical Factors:
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Deprotonation Agent: Sodium hydride ensures complete deprotonation of the triazole NH group, enhancing nucleophilicity.
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Solvent Compatibility: DMF stabilizes intermediates and facilitates homogeneous mixing.
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Purification: Gradient elution (1–5% methanol in methylene chloride) resolves regioisomeric byproducts.
Azide-Alkyne Cycloaddition (Click Chemistry)
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a regioselective pathway, though it is less commonly reported for this specific derivative.
Catalytic System and Substrates
A mixture of 3-(trifluoromethyl)phenylacetylene (1.2 mmol) and 4-azidocarboxamide (1.0 mmol) in tert-butanol/water (1:1) is treated with copper sulfate (0.1 equiv) and sodium ascorbate (0.2 equiv). The reaction proceeds at room temperature for 12 hours, yielding the triazole after extraction and chromatography.
Advantages and Limitations:
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Regioselectivity: CuAAC exclusively produces 1,4-disubstituted triazoles, avoiding isomerization.
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Functional Group Tolerance: Sensitive groups like carboxamide remain intact under mild conditions.
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Yield: Typically lower (30–50%) compared to thermal methods due to competing side reactions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Regioselectivity | Purification Difficulty | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 45–60 | Moderate | Moderate | High |
| Nucleophilic Substitution | 55–70 | High | High | Moderate |
| CuAAC | 30–50 | High | Low | Low |
Insights:
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Cyclocondensation is preferred for large-scale synthesis despite moderate regioselectivity.
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Nucleophilic Substitution offers superior yields but requires stringent anhydrous conditions.
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CuAAC is niche, reserved for applications demanding strict regiocontrol.
Functionalization and Post-Synthetic Modifications
Post-synthetic modifications enable diversification of the triazole core. For example, the carboxamide group can be hydrolyzed to carboxylic acid under acidic conditions (6M HCl, reflux, 8 hours), though this is rarely required for the target compound.
Challenges and Optimization Strategies
Byproduct Formation
Regioisomeric triazoles (e.g., 1,5- vs. 1,4-disubstituted) are common byproducts. Strategies to mitigate this include:
Purification Techniques
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Chromatography: Silica gel with methanol/methylene chloride gradients (1–5%) effectively separates isomers.
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Recrystallization: Ethanol/water mixtures (3:1) yield high-purity crystals but require trial-and-error optimization.
Industrial-Scale Considerations
For kilogram-scale production, cyclocondensation in ethanol with potassium carbonate as the base reduces costs compared to sodium hydride. Continuous flow reactors have been explored to enhance heat transfer and reduce reaction times, though no published data exists for this specific compound .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole oxides, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Research indicates that triazole derivatives exhibit significant anticancer properties. The incorporation of the trifluoromethyl group in 5-amino-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide enhances its potency against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways .
-
Antimicrobial Properties :
- Triazole compounds are widely recognized for their antifungal activity. The target compound may exhibit similar properties, potentially serving as a lead compound for developing new antifungal agents. Its effectiveness against resistant strains of fungi could be explored further through structural modifications .
- Anti-inflammatory Effects :
Agricultural Applications
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Pesticide Development :
- The compound's structural similarity to known insecticides suggests potential use as a pesticide. Triazoles have been linked to effective pest control mechanisms, particularly against agricultural pests like Plutella xylostella (diamondback moth). Research into the bioactivity of this compound could lead to the development of new insecticides that are less harmful to non-target species and the environment .
- Herbicide Potential :
Materials Science Applications
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Polymer Chemistry :
- The incorporation of triazole units into polymer matrices can enhance thermal stability and mechanical properties. Research into using 5-amino-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide as a monomer or additive in polymer synthesis could lead to advanced materials with tailored properties for specific applications .
- Nanotechnology :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Amino-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The triazole-4-carboxamide core is shared among several derivatives, with variations in the aryl substituents significantly influencing biological activity. Key structural analogs include:
Key Observations :
- The trifluoromethyl group in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to methyl or chloro substituents .
- Bulky substituents, such as the benzoyl-containing group in CAI, improve anti-angiogenic activity but may reduce bioavailability due to increased molecular weight .
Antitumor Activity
- CAI (Carboxyamidotriazole) : Shows broad anti-angiogenic and cytostatic effects, inhibiting vascular outgrowth by 70–80% in rat aortic ring assays at 50 µM .
- 5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-...: Demonstrates high activity against renal cancer RXF 393 cells (GP = -13.42%) .
Anti-Angiogenic Activity
- Target Compound: Not directly tested, but CAI serves as a benchmark, reducing vascular outgrowth by 70–80% .
- CAI: Acts via inhibition of non-voltage-operated calcium channels, disrupting endothelial cell migration .
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s trifluoromethyl group may reduce aqueous solubility compared to polar substituents (e.g., CAI’s benzoyl group) but improves membrane permeability .
- Metabolic Stability : Fluorinated analogs generally exhibit longer half-lives due to resistance to cytochrome P450-mediated oxidation .
Biological Activity
5-Amino-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of 5-Amino-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of appropriate azides and alkynes under copper(I)-catalyzed conditions. The resulting compound features a triazole ring that is crucial for its biological activity. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
Antiparasitic Activity
One of the most notable biological activities of this compound is its efficacy against Trypanosoma cruzi, the causative agent of Chagas' disease. A study highlighted the optimization of a series of 5-amino-1,2,3-triazole-4-carboxamides, which demonstrated significant suppression of parasite burden in mouse models. The optimized compounds exhibited improved potency and metabolic stability compared to existing treatments like benznidazole and nifurtimox .
Inhibitory Mechanisms
The compound has also been studied for its inhibitory effects on various kinases. For instance, structure-activity relationship studies indicate that modifications to the triazole ring can significantly alter the inhibitory potency against c-Jun N-terminal kinase (JNK). Compounds with specific substitutions showed IC50 values in the low micromolar range, indicating their potential as therapeutic agents in conditions like cancer where JNK is implicated .
Structure-Activity Relationships (SAR)
The SAR studies have provided insights into how different substituents affect the biological activity of 5-amino-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide:
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 1 | Trifluoromethyl | Increased lipophilicity |
| 2 | Nitro group | Enhanced potency |
| 3 | Methyl or ethyl | Variable effects |
| 4 | Halogen (F/Cl) | Modulated selectivity |
These modifications can lead to compounds with improved solubility and bioavailability, essential for effective therapeutic applications.
Case Study: Chagas Disease Treatment
In a preclinical study involving infected VERO cells, derivatives of 5-amino-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide were screened for their ability to reduce T. cruzi burden. The most promising compounds not only showed potent antiparasitic activity but also favorable pharmacokinetic properties that could facilitate oral administration in clinical settings .
Case Study: Cancer Therapeutics
Another case study explored the potential of this compound series as JNK inhibitors in cancer therapy. Compounds from this series demonstrated selective inhibition of JNK pathways involved in cell proliferation and survival. The most active derivative exhibited an IC50 value of approximately 0.4 µM against JNK, suggesting its utility in cancer treatment strategies .
Q & A
Q. Advanced: How can researchers optimize reaction conditions to mitigate low yields during scale-up?
- Challenge: Scalability issues arise due to side reactions (e.g., hydrolysis of intermediates).
- Solutions:
- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
- Employ high-throughput screening (HTS) of solvents (e.g., DMF vs. THF) and catalysts (e.g., Cu(I) for click chemistry).
- Monitor pH dynamically using automated systems to stabilize intermediates .
Basic: What analytical techniques are used for structural characterization of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD): Resolves 3D atomic arrangements; requires high-purity crystals grown via slow evaporation in DMSO/water mixtures .
- NMR Spectroscopy: H and C NMR confirm substituent positions (e.g., trifluoromethyl group at C3-phenyl via F NMR).
- High-resolution mass spectrometry (HR-MS): Validates molecular formula (e.g., [M+H] at m/z 326.09) .
Q. Advanced: How can structural ambiguities (e.g., tautomerism) be resolved computationally?
- Use density functional theory (DFT) to model energy differences between tautomers.
- Pair with SHELXL refinement (via Hirshfeld surface analysis) to validate crystallographic data against computational predictions .
Basic: What in vitro assays are used to evaluate this compound’s antiproliferative activity?
Methodological Answer:
Q. Advanced: How can in vivo efficacy be assessed in xenograft models?
- Model design: Nude mice implanted with EKVX tumors; administer compound orally (10–50 mg/kg/day).
- Endpoint analysis: Tumor volume reduction via caliper measurements and PET imaging for metabolic activity.
- PK/PD integration: Plasma concentration monitoring (LC-MS/MS) to correlate exposure with efficacy .
Basic: What strategies are used to identify biological targets of this compound?
Methodological Answer:
- Pull-down assays: Immobilize the compound on agarose beads to capture binding proteins from cell lysates.
- Kinase profiling: Screen against panels (e.g., 400+ kinases) to identify inhibitory activity (e.g., B-Raf kinase IC = 0.2 µM) .
Q. Advanced: How can resistance mechanisms (e.g., target mutations) be studied?
- Generate resistant cell lines via chronic exposure (6 months, stepwise dose escalation).
- Perform whole-exome sequencing to identify mutations in target genes (e.g., BRAF V600E).
- Validate with CRISPR-Cas9 knock-in models .
Basic: How are solubility and bioavailability optimized for pharmacokinetic studies?
Methodological Answer:
- Salt formation: Co-crystallize with HCl or sodium to enhance aqueous solubility.
- Nanoparticle formulation: Use PLGA-based carriers for sustained release (e.g., 80% release over 48 hours).
- LogP adjustment: Introduce polar groups (e.g., -OH, -COOH) while retaining trifluoromethyl for lipophilicity .
Q. Advanced: What in silico tools predict metabolic stability?
- CYP450 inhibition assays: Use recombinant enzymes (e.g., CYP3A4) to assess metabolism.
- ADMET Predictor™: Simulate hepatic extraction ratios and plasma protein binding .
Basic: How do researchers address contradictions in activity data across cell lines?
Methodological Answer:
Q. Advanced: Can machine learning resolve dataset inconsistencies?
- Train random forest models on omics data (e.g., proteomics, phosphoproteomics) to predict activity.
- Use SHAP values to prioritize variables (e.g., EGFR expression) driving differential responses .
Basic: What modifications are common in derivative synthesis?
Methodological Answer:
- Core modifications: Replace trifluoromethyl with -CFH or -OCF.
- Side-chain variations: Introduce alkyl/aryl groups at the carboxamide nitrogen (e.g., cyclopentyl, 4-fluorophenyl) .
Q. Advanced: How is structure-activity relationship (SAR) guided by computational chemistry?
- Molecular docking: Identify binding poses in target pockets (e.g., B-Raf ATP site).
- QSAR modeling: Use 3D descriptors (e.g., CoMSIA) to optimize substituent electronic profiles .
Basic: What toxicology assays are standard for preclinical evaluation?
Methodological Answer:
Q. Advanced: How can organoid models improve toxicity prediction?
- Liver-on-a-chip: Primary hepatocytes in microfluidic systems to monitor metabolite-induced toxicity.
- Cardiotoxicity screening: Human iPSC-derived cardiomyocytes with real-time beating analysis .
Basic: How is computational modeling applied to study binding dynamics?
Methodological Answer:
- Molecular dynamics (MD): Simulate ligand-protein interactions (e.g., 100 ns trajectories) to assess stability.
- Binding free energy calculations: Use MM/GBSA to rank derivatives by predicted affinity .
Q. Advanced: Can AI-driven platforms accelerate drug design?
- Generative adversarial networks (GANs): Design novel triazole scaffolds with optimized properties.
- AlphaFold2: Predict target structures for virtual screening campaigns .
Basic: What cross-disciplinary applications exist beyond oncology?
Methodological Answer:
Q. Advanced: How can hybrid materials enhance drug delivery?
- MOF-drug conjugates: Load compound into ZIF-8 nanoparticles for pH-responsive release.
- Bioorthogonal chemistry: Use triazole-alkyne cycloadditions for in situ drug activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
